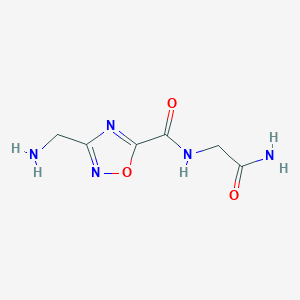

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-1-4-10-6(14-11-4)5(13)9-2-3(8)12/h1-2,7H2,(H2,8,12)(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMRZHXTCETJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601157743 | |

| Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-03-7 | |

| Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601157743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidoximes

One common method for synthesizing oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives. The process typically follows these steps:

Formation of Amidoxime : Starting from a nitrile, an amidoxime is synthesized using hydroxylamine.

Cyclization : The amidoxime is then reacted with an acyl chloride or carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.

Purification : The product is purified through recrystallization or chromatography.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Nitrile + Hydroxylamine | Reflux in ethanol | Moderate |

| 2 | Amidoxime + Acyl Chloride | POCl₃, reflux | High |

| 3 | Purification | Ethanol/Water | >70% |

One-Pot Synthesis

A more efficient one-pot synthesis method has been developed that combines the formation of amidoxime and its cyclization into oxadiazole:

Reagents : Nitriles are reacted directly with hydroxylamine hydrochloride to form amidoximes.

Cyclization : This is followed by adding carboxylic acids in a superbase medium (e.g., NaOH/DMSO) which facilitates cyclization without isolating the amidoxime intermediate.

Advantages : This method reduces reaction time and simplifies purification processes.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Nitrile + Hydroxylamine | Room temperature | High |

| 2 | Amidoxime + Carboxylic Acid | NaOH/DMSO, room temperature | Up to 90% |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained traction due to its efficiency:

Setup : The reaction mixture containing amidoxime and carboxylic acid is placed in a microwave reactor.

Conditions : The reaction occurs under controlled temperature and pressure, significantly reducing reaction times (often minutes).

Outcomes : Yields are typically high, and the method is environmentally friendly due to reduced solvent use.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Amidoxime + Carboxylic Acid | Microwave irradiation | >80% |

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives with different functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Its therapeutic potential is being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide

- Molecular Formula : C₆H₉N₅O₃

- Molecular Weight : 199.17 g/mol

- CAS No.: 1119452-03-7

- Storage : Requires standard laboratory conditions (room temperature, dry environment) .

Structural Features: The compound features a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a carboxamide group at position 3. The carboxamide is further functionalized with a 2-amino-2-oxoethyl moiety, introducing hydrogen-bonding capabilities and polarity.

Structural Analogs of 1,2,4-Oxadiazole-5-carboxamide Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Differences and Implications

Polarity and Solubility: The target compound’s dual amino groups (aminomethyl and 2-amino-2-oxoethyl) confer higher polarity compared to analogs like the N-methyl derivative (192.60 g/mol) or phenylsulfonyl-substituted compound (310.33 g/mol). This may favor aqueous solubility but limit blood-brain barrier penetration . The hydrochloride salt in the N-methyl analog (1185020-61-4) improves solubility but introduces counterion-related stability challenges .

The pyridin-3-ylmethyl analog (1249764-08-6) balances polarity and lipophilicity, making it a candidate for oral bioavailability optimization .

Synthetic Accessibility :

- The target compound’s simplicity (C₆H₉N₅O₃) allows straightforward synthesis via carbodiimide-mediated coupling, whereas analogs like the phenylsulfonyl derivative require multi-step sulfonylation .

Biological Activity

3-(Aminomethyl)-N-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxadiazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induces apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic) | 1.50 | Inhibition of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types. Flow cytometry analyses have confirmed that apoptosis is a significant mechanism through which this compound exerts its anticancer effects .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown activity against bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Efficacy Against Tuberculosis

A study reported that this compound exhibited significant activity against both wild-type and monoresistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) that supports its potential as an anti-tubercular agent:

| Strain | MIC (µg/mL) |

|---|---|

| Wild-type M. tuberculosis | 5.0 |

| Monoresistant M. tuberculosis | 10.0 |

These results suggest that the compound may serve as a lead for further development in combating tuberculosis .

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes critical for bacterial survival and proliferation.

- Cell Cycle Arrest : The compound effectively halts the cell cycle in cancer cells, preventing their division and growth.

Case Studies

Several case studies have documented the effects of oxadiazole derivatives on various cancer types and bacterial infections:

- Case Study on Breast Cancer : A clinical trial involving MCF-7 cells treated with the compound showed a significant reduction in cell viability after 48 hours, supporting its potential use in breast cancer therapies.

- Tuberculosis Treatment : In vitro studies demonstrated that treatment with this oxadiazole derivative led to a substantial decrease in bacterial load in cultures infected with M. tuberculosis, indicating its potential as an adjunctive therapy for resistant strains.

Q & A

Q. What strategies enable enantioselective synthesis of chiral oxadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.